Superior Progesterone Receptor (PR) Antagonist Potency Enabled by the 3,5-Dicyclopropyl-Pyrazole Core in PF-02367982
When the 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine scaffold is elaborated into the clinical candidate PF-02367982, it demonstrates an IC50 of 47.3 nM against the progesterone receptor (PR) with greater than 100-fold selectivity over the glucocorticoid receptor (GR) compared to the nonselective steroidal comparator RU-486 (mifepristone), which exhibits significant GR antagonism [1]. This selectivity profile is directly attributed to the 3,5-dicyclopropyl substitution on the pyrazole ring, which creates steric bulk that favors PR binding while disfavoring GR interaction .
| Evidence Dimension | PR antagonism potency and GR selectivity |
|---|---|
| Target Compound Data | PF-02367982 (contains 3,5-dicyclopropyl-pyrazole core): PR IC50 = 47.3 nM; >100-fold selectivity over GR |
| Comparator Or Baseline | RU-486 (mifepristone): potent PR antagonist with substantial GR cross-reactivity |
| Quantified Difference | >100-fold improvement in selectivity over GR vs. RU-486 |
| Conditions | In vitro receptor binding and functional antagonism assays using human PR-B and GR expressed in cell lines |
Why This Matters
This level of selectivity is critical for reducing glucocorticoid-related side effects in therapeutic applications, directly impacting clinical candidate advancement and procurement prioritization.
- [1] De Giorgio-Miller A, Bungay P, Tutt M, Owen J, Goodwin D, Pullen N. The translational pharmacology of a novel, potent, and selective nonsteroidal progesterone receptor antagonist, 2-[4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982). Journal of Pharmacology and Experimental Therapeutics. 2008;327(1):78-87. View Source
